molecular formula C18H15ClFNO4S B2845732 1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797171-77-7

1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2845732
CAS No.: 1797171-77-7
M. Wt: 395.83
InChI Key: APNOALFNQRYRDI-UHFFFAOYSA-N
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Description

1’-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to a sulfonyl moiety, which is further connected to a spiro[isobenzofuran-1,4’-piperidin]-3-one core. The unique structural arrangement of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1’-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 3-chloro-4-fluorophenyl sulfonyl chloride: This step involves the reaction of 3-chloro-4-fluoroaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Coupling with isobenzofuran-1,4’-piperidin-3-one: The sulfonyl chloride is then reacted with isobenzofuran-1,4’-piperidin-3-one under basic conditions to form the desired spirocyclic compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1’-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

1’-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

1’-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be compared with other similar compounds, such as:

    3-chloro-4-fluorophenyl sulfonyl derivatives: These compounds share the sulfonyl group and phenyl ring but differ in their spirocyclic core.

    Spirocyclic isobenzofuran derivatives: These compounds have a similar spirocyclic structure but differ in the substituents attached to the core.

The uniqueness of 1’-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1'-(3-chloro-4-fluorophenyl)sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO4S/c19-15-11-12(5-6-16(15)20)26(23,24)21-9-7-18(8-10-21)14-4-2-1-3-13(14)17(22)25-18/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNOALFNQRYRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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